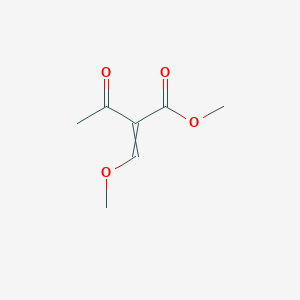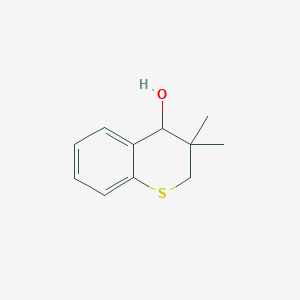
N-(((3R,4S)-4-Fluoropyrrolidin-3-yl)methyl)cyclopropanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(((3R,4S)-4-Fluoropyrrolidin-3-yl)methyl)cyclopropanamine dihydrochloride is a chiral compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is characterized by its unique structural features, which include a cyclopropylaminomethyl group and a fluoropyrrolidine ring, making it an interesting subject for chemical research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(((3R,4S)-4-Fluoropyrrolidin-3-yl)methyl)cyclopropanamine dihydrochloride typically involves multiple steps, starting from readily available starting materials. One common approach includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorine Atom: The fluorine atom is introduced using fluorinating agents under controlled conditions to ensure regioselectivity.
Attachment of the Cyclopropylaminomethyl Group: This step involves the reaction of the intermediate with cyclopropylamine, followed by purification to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(((3R,4S)-4-Fluoropyrrolidin-3-yl)methyl)cyclopropanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to modify specific functional groups.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-(((3R,4S)-4-Fluoropyrrolidin-3-yl)methyl)cyclopropanamine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(((3R,4S)-4-Fluoropyrrolidin-3-yl)methyl)cyclopropanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R,4S)-1-((benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acid dicyclohexylamine salt: This compound shares structural similarities with N-(((3R,4S)-4-Fluoropyrrolidin-3-yl)methyl)cyclopropanamine dihydrochloride, particularly in the pyrrolidine ring and chiral centers.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Another compound with a complex heterocyclic structure, used in various pharmacological applications.
Uniqueness
This compound is unique due to its specific combination of a cyclopropylaminomethyl group and a fluoropyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C8H17Cl2FN2 |
|---|---|
Molekulargewicht |
231.14 g/mol |
IUPAC-Name |
N-[[(3R,4S)-4-fluoropyrrolidin-3-yl]methyl]cyclopropanamine;dihydrochloride |
InChI |
InChI=1S/C8H15FN2.2ClH/c9-8-5-10-3-6(8)4-11-7-1-2-7;;/h6-8,10-11H,1-5H2;2*1H/t6-,8-;;/m1../s1 |
InChI-Schlüssel |
WCCHCPXGHNZVNV-QGTMZHJHSA-N |
Isomerische SMILES |
C1CC1NC[C@H]2CNC[C@H]2F.Cl.Cl |
Kanonische SMILES |
C1CC1NCC2CNCC2F.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(5-oxopyrazolo[1,5-a]pyrimidin-4(5H)-yl)acetic acid](/img/structure/B8537452.png)













